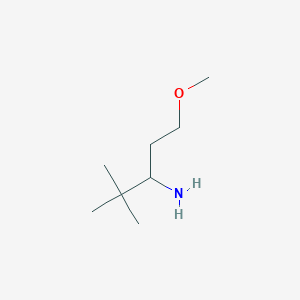

1-Methoxy-4,4-dimethylpentan-3-amine

Description

Properties

IUPAC Name |

1-methoxy-4,4-dimethylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)7(9)5-6-10-4/h7H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMOBVLDWCTSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methoxy-4,4-dimethylpentan-3-amine, also known by its chemical formula C₈H₁₉NO, is a compound characterized by a methoxy group and a branched aliphatic amine structure. Its potential biological activities have garnered interest in various fields, particularly in pharmacology and organic chemistry. However, comprehensive research on its biological effects remains limited.

Chemical Structure and Properties

The molecular structure of 1-Methoxy-4,4-dimethylpentan-3-amine features:

- Methoxy Group : Contributes to the compound's polarity and potential interactions with biological systems.

- Branched Aliphatic Amine Backbone : Impacts solubility and reactivity.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methoxy-4,4-dimethylpentan-3-amine | Methoxy group; branched amine | Potential CNS effects; limited research |

| 2,4-Dimethylpentan-3-amine | No methoxy group; primary amine | More basic; different solubility characteristics |

| N,N-Dimethylaminoethanol | Contains an ethanol moiety; tertiary amine | Different reactivity profile |

| 1-Methoxybutan-2-amine | Shorter carbon chain; primary amine | Different pharmacological effects |

Central Nervous System Effects

Research suggests that compounds similar to 1-Methoxy-4,4-dimethylpentan-3-amine may exhibit stimulant properties that could influence neurotransmitter release or receptor activity in the central nervous system (CNS) . While specific studies on this compound are scarce, the structural characteristics imply potential interactions with neurotransmitter systems.

Metabolic Pathways

The compound may also affect metabolic pathways, although detailed mechanisms remain to be elucidated. The presence of the methoxy group suggests that it could participate in metabolic transformations typical for similar amines, potentially leading to bioactive metabolites .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of 1-Methoxy-4,4-dimethylpentan-3-amine is crucial for evaluating its therapeutic potential. Interaction studies are necessary to determine how this compound is metabolized and its effects on various biological targets.

Scientific Research Applications

Based on the search results, finding detailed application information, comprehensive data tables, and well-documented case studies specifically for "1-Methoxy-4,4-dimethylpentan-3-amine" is challenging. However, some inferences about its potential applications can be made based on its properties and the general uses of similar compounds.

Chemical and Structural Information

1-Methoxy-4,4-dimethylpentan-3-amine has the molecular formula . Its structure can be represented by the SMILES notation CC(C)(C)C(CCOC)N and the InChI code InChI=1S/C8H19NO/c1-8(2,3)7(9)5-6-10-4/h7H,5-6,9H2,1-4H3 . PubChem lists several predicted collision cross-sections for different adducts of the molecule .

Potential Applications

Given that "1-Methoxy-4,4-dimethylpentan-3-amine" is an amine, its potential applications can be inferred from the general applications of amines in various fields:

- Monomer Polymerization Inhibition : Primary and secondary amines are used as stabilizers in compositions that inhibit the polymerization of monomers . These amines can enhance the effectiveness of polymerization inhibitors, preventing unwanted polymer formation during monomer synthesis, refinement, or storage . The presence of an amine stabilizer can reduce or eliminate antagonistic effects between polymerization inhibitors and retarders, improving the overall antipolymerant activity of the mixture .

- Pharmaceuticals : 1-phenyl-3-dimethylaminopropane compounds have analgesic effects and can treat severe pain without the typical side effects associated with opioids .

- Peptide Synthesis: Amines are crucial in synthesizing peptides and peptide-polyketide hybrid natural products . They facilitate the formation of amide bonds between amino acids and can be modified and used as building blocks for complex molecules .

Limitations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine (CID 43370497)

- Molecular Formula : C₁₃H₂₀FN

- Key Differences: Substitution of the methoxy group with a 2-fluorophenyl ring introduces aromaticity and electron-withdrawing effects. Higher molecular weight (201.31 g/mol) compared to the target compound (145.25 g/mol) due to the phenyl group.

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine (CAS 1248988-57-9)

- Molecular Formula : C₇H₁₄F₃N

- Key Differences: Replacement of the methoxy group with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent. Lower molecular weight (169.19 g/mol) than the fluorophenyl analog but higher than the target compound.

2,4-Dimethylpentan-3-amine (HMDB0062667)

- Molecular Formula : C₇H₁₇N

- Key Differences :

1-(4-Chlorophenyl)-4,4-dimethylpentan-3-amine (CAS MDLMFCD11655453)

- Molecular Formula : C₁₃H₂₀ClN

- Molecular weight (225.76 g/mol) is substantially higher than the target compound, impacting pharmacokinetic properties like absorption and distribution .

3-MeOMA ([1-(3-Methoxyphenyl)propan-2-yl]methylamine; CID 62394492)

- Molecular Formula: C₁₁H₁₇NO

- Key Differences: Methoxy group is attached to an aromatic ring instead of an aliphatic chain. Higher purity (99.9%) and well-characterized analytical profiles (GC-MS, FTIR) compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Preparation Methods

General Synthetic Strategy Overview

The compound 1-methoxy-4,4-dimethylpentan-3-amine can be conceptually derived from a ketone or aldehyde precursor by introducing the amine and methoxy functionalities at specific positions on the pentane chain. Typical approaches involve:

- Formation of a 4,4-dimethylpentan-3-one intermediate,

- Subsequent functional group transformations including reductive amination or nucleophilic substitution,

- Introduction of the methoxy group via etherification or substitution of a leaving group.

Preparation of 4,4-Dimethylpentan-3-one Intermediate

A key precursor in the synthesis is 4,4-dimethylpentan-3-one, which can be prepared by condensation reactions involving pinacolone derivatives and aldehydes.

Method from Patent RU2228327C1 :

- Reaction : Condensation of pinacolone (3,3-dimethyl-2-butanone) with an aldehyde (e.g., p-chlorobenzaldehyde) in the presence of an inorganic base such as sodium hydroxide.

- Solvent : Methanol, providing a liquid medium at 20-80 wt.% relative to the reaction mixture.

- Conditions : Temperature maintained between 60-75 °C during condensation.

- Catalyst and Hydrogenation : The unsaturated ketone formed is hydrogenated in situ using a nickel-rhenium catalyst (Ni-Re, 4-6 wt.%) with thiodiglycol as an additive, under hydrogen pressure of 100-300 bar at 80-120 °C.

- Yield and Purity : The final ketone product is obtained with approximately 91% yield and 96% purity after distillation purification.

This method demonstrates an efficient route to a key ketone intermediate, which can be adapted for preparing the pentan-3-one core of 1-methoxy-4,4-dimethylpentan-3-amine.

Introduction of the Methoxy Group

The methoxy substituent at the 1-position can be introduced by nucleophilic substitution or etherification of an appropriate leaving group.

- Typical Approach : Conversion of a hydroxyl or halide group at the 1-position to a methoxy group using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Alternative : Direct use of methanol as a solvent and nucleophile in acidic or basic conditions to form the ether linkage.

While no direct literature on this exact step for 1-methoxy-4,4-dimethylpentan-3-amine is available, these standard organic synthesis methods are widely used for installing methoxy groups on alkyl chains.

Formation of the Amino Group at the 3-Position

The amine functionality at the 3-position can be introduced via reductive amination or substitution reactions:

- Reductive Amination : Reaction of the ketone intermediate (4,4-dimethylpentan-3-one) with ammonia or a primary amine under reducing conditions (e.g., hydrogenation with a metal catalyst or using reducing agents like sodium cyanoborohydride).

- Direct Substitution : Conversion of a hydroxyl or halide group at the 3-position to an amine through nucleophilic substitution with ammonia or amine nucleophiles.

These methods are standard in amine synthesis and can be applied to the pentan-3-one intermediate to yield the target amine.

Example Synthetic Route (Hypothetical Based on Analogous Procedures)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aldol condensation | Pinacolone + aldehyde, NaOH, MeOH, 60-75 °C | 4,4-Dimethylpentan-3-one intermediate | ~90 | Followed by hydrogenation |

| 2 | Hydrogenation | Ni-Re catalyst, H2, 100-300 bar, 80-120 °C | Saturated ketone | 91 | Catalyst filtered off |

| 3 | Methoxylation (ether formation) | Methyl iodide, base (e.g., K2CO3), solvent | 1-Methoxy-4,4-dimethylpentan-3-one | Variable | Standard methylation procedure |

| 4 | Reductive amination | Ammonia or amine, NaBH3CN or catalytic hydrogenation | 1-Methoxy-4,4-dimethylpentan-3-amine | Variable | Purification by distillation/ chromatography |

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition | Comments |

|---|---|---|

| Condensation temperature | 60-75 °C | Optimal for aldol condensation |

| Base | NaOH (10-15 mol%) | Catalyzes condensation |

| Solvent | Methanol (20-80 wt.%) | Ensures liquid reaction mixture |

| Hydrogenation catalyst | Ni-Re (4-6 wt.%) | Effective for ketone reduction |

| Hydrogen pressure | 100-300 bar | High pressure for efficient H2 uptake |

| Hydrogenation temperature | 80-120 °C | Maintains catalyst activity |

| Methoxylation reagents | Methyl iodide, base | Standard etherification agents |

| Amination method | Reductive amination (NaBH3CN or catalytic H2) | Converts ketone to amine |

Q & A

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology.

- Continuous Flow Chemistry : Improve reproducibility and reduce side reactions in large batches.

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.